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Compound of Interest

Compound Name: Methyltetrazine-PEG4-DBCO

Cat. No.: B13715730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyltetrazine-PEG4-DBCO is a heterobifunctional linker that enables advanced surface

modification through a two-step bioorthogonal conjugation strategy. This reagent is central to

the development of sophisticated biomedical applications, including targeted drug delivery,

advanced molecular imaging, and the fabrication of biosensors and cell-based assays. The

linker comprises three key components:

Methyltetrazine (Me-Tz): This moiety reacts with exceptional speed and selectivity with trans-

cyclooctene (TCO) modified molecules via an inverse-electron-demand Diels-Alder (iEDDA)

cycloaddition. This "click chemistry" reaction is one of the fastest bioorthogonal reactions

known and proceeds efficiently in complex biological media without the need for a toxic

copper catalyst.[1]

Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol spacer

enhances the aqueous solubility of the linker and the resulting conjugate. It also reduces

non-specific binding to surfaces and minimizes steric hindrance between the surface and the

conjugated biomolecule.[1][2]

Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent bond formation with

azide-containing molecules through a copper-free Strain-Promoted Alkyne-Azide
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Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and

biocompatible, making it ideal for use in living systems.[2][3]

This document provides detailed protocols for the surface modification of amine-functionalized

surfaces using Methyltetrazine-PEG4-DBCO and the subsequent immobilization of

biomolecules.

Data Presentation
Table 1: Properties of Methyltetrazine-PEG4-DBCO

Property Value

Molecular Formula C₄₈H₅₁N₉O₈

Molecular Weight 881.97 g/mol

Purity >90% by HPLC

Physical Form Red solid

Solubility Soluble in THF, DCM, DMF, and DMSO

Storage Conditions -20°C, desiccated

Data sourced from product specifications.[2]

Table 2: Quantitative Data for Bioorthogonal Reactions
Reaction Reactants

Second-Order Rate
Constant (k₂)

Reaction
Conditions

iEDDA
Methyltetrazine &

TCO
~210 M⁻¹s⁻¹ 37°C in PBS, pH 7.4

SPAAC DBCO & Azide ~2.1 M⁻¹s⁻¹ 37°C in PBS, pH 7.4

This table presents typical reaction kinetics for the reactive moieties of the linker. The actual

rate can be influenced by the specific substrates and reaction conditions.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://conju-probe.com/product/methyltetrazine-peg4-aldehyde-2/
https://www.medchemexpress.com/methyltetrazine-peg4-hydrazone-dbco.html
https://www.benchchem.com/product/b13715730?utm_src=pdf-body
https://www.benchchem.com/product/b13715730?utm_src=pdf-body
https://conju-probe.com/product/methyltetrazine-peg4-aldehyde-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3304098/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13715730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Typical Reaction Parameters for Surface
Modification

Step Parameter
Recommended
Range

Notes

Linker Immobilization

(SPAAC)
Linker Concentration 1-10 mM

In a suitable organic

solvent like DMSO or

DMF, then diluted in

an aqueous buffer.

Reaction Time 4-12 hours
Can be performed

overnight at 4°C.

Temperature
Room Temperature or

4°C

pH 7.2-7.5

For reaction with

azide-modified

surfaces.

Biomolecule Capture

(iEDDA)

Biomolecule

Concentration
µg/mL to mg/mL range

Dependent on the

specific application

and biomolecule.

Reaction Time 30-60 minutes
The iEDDA reaction is

typically very fast.

Temperature
Room Temperature or

37°C

pH 7.4
Physiological buffer is

ideal.

Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Glass
Slides with Methyltetrazine-PEG4-DBCO
This protocol describes the covalent attachment of the Methyltetrazine-PEG4-DBCO linker to

an amine-functionalized glass slide, followed by the capture of a TCO-modified biomolecule.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b13715730?utm_src=pdf-body
https://www.benchchem.com/product/b13715730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13715730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Amine-functionalized glass slides

Methyltetrazine-PEG4-DBCO

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

TCO-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

Blocking Buffer (e.g., 1% BSA in PBS)

Nitrogen gas stream

Staining jars or slide mailers

Procedure:

Part A: Immobilization of Methyltetrazine-PEG4-DBCO Linker

Surface Preparation:

Clean the amine-functionalized glass slides by sonicating in ethanol for 15 minutes,

followed by a thorough rinse with deionized water.

Dry the slides under a stream of nitrogen.

Linker Preparation:

Prepare a 10 mM stock solution of Methyltetrazine-PEG4-DBCO in anhydrous DMF or

DMSO.

Conjugation Reaction:
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Dilute the Methyltetrazine-PEG4-DBCO stock solution to a final concentration of 1-5 mM

in PBS (pH 7.4).

Immerse the cleaned and dried amine-functionalized glass slides in the linker solution.

Ensure the entire surface is covered.

Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

Washing:

Remove the slides from the linker solution.

Wash the slides thoroughly three times with PBST to remove any unreacted linker.

Rinse with deionized water and dry under a nitrogen stream. The slides are now

functionalized with methyltetrazine and are ready for the next step.

Part B: Immobilization of TCO-Modified Biomolecule

Biomolecule Preparation:

Dissolve the TCO-modified biomolecule in PBS (pH 7.4) to the desired concentration

(typically in the µg/mL to mg/mL range, which should be optimized for the specific

application).

Immobilization Reaction:

Add the TCO-modified biomolecule solution to the methyltetrazine-functionalized surface.

Incubate for 30-60 minutes at room temperature.

Washing:

Remove the biomolecule solution.

Wash the surface extensively with PBST to remove any non-covalently bound molecules.

Blocking (Optional):
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To prevent non-specific binding in subsequent assays, incubate the surface with Blocking

Buffer for 1 hour at room temperature.

Wash briefly with PBST and dry under a nitrogen stream. The surface is now modified with

the desired biomolecule.

Protocol 2: Pre-targeting Strategy for Cell Surface
Labeling
This protocol outlines a pre-targeting workflow for labeling cell surface antigens. An antibody is

first modified with an azide group, which is then used to attach the Methyltetrazine-PEG4-
DBCO linker. The tetrazine moiety on the cell surface can then be targeted with a TCO-labeled

imaging agent.

Materials:

Antibody specific to a cell surface antigen

Azide modification reagent (e.g., NHS-Azide)

Methyltetrazine-PEG4-DBCO

TCO-labeled imaging agent (e.g., TCO-Fluorophore)

Cells expressing the target antigen

Cell culture medium

PBS, pH 7.4

Desalting column

Procedure:

Antibody-Azide Conjugation:

Modify the antibody with azide groups using a commercially available NHS-Azide linker

according to the manufacturer's protocol.
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Purify the azide-modified antibody using a desalting column to remove excess, unreacted

azide linker.

Antibody-Linker Conjugation (SPAAC):

Incubate the azide-modified antibody with a molar excess of Methyltetrazine-PEG4-
DBCO in PBS (pH 7.4) for 4-12 hours at room temperature.

Purify the antibody-linker conjugate using a desalting column to remove the unreacted

linker.

Cell Labeling (Pre-targeting):

Incubate the cells with the antibody-linker conjugate in cell culture medium for a time

sufficient to allow binding to the target antigen (e.g., 1-2 hours at 37°C).

Wash the cells three times with PBS to remove any unbound antibody-linker conjugate.

Imaging Agent Labeling (iEDDA):

Incubate the pre-targeted cells with the TCO-labeled imaging agent in cell culture medium

for 30-60 minutes at 37°C.

Wash the cells three times with PBS to remove the unbound imaging agent.

The cells are now labeled and ready for imaging.

Visualizations
Caption: Experimental workflow for surface modification.
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Caption: Pre-targeting strategy for cell surface labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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